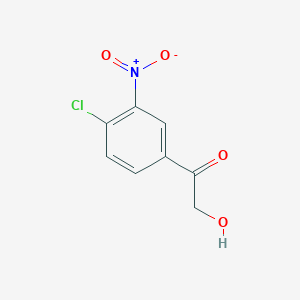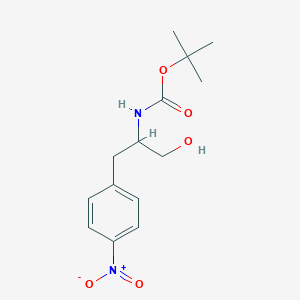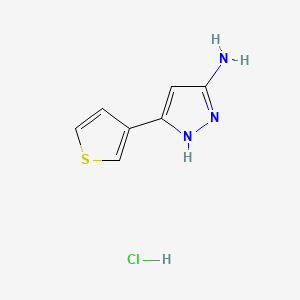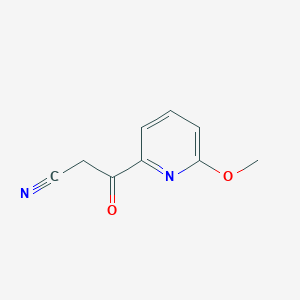
4'-Chloro-3'-nitro-2-hydroxyacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD31567230, also known as 4’-Chloro-3’-nitro-2-hydroxyacetophenone, is a chemical compound with a molecular formula of C8H6ClNO4. This compound is primarily used in research and development settings and has various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-nitro-2-hydroxyacetophenone typically involves the nitration of 4’-Chloro-2-hydroxyacetophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for 4’-Chloro-3’-nitro-2-hydroxyacetophenone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4’-Chloro-3’-nitro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 4’-Chloro-3’-amino-2-hydroxyacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4’-Chloro-3’-nitro-2-acetylphenol.
科学的研究の応用
4’-Chloro-3’-nitro-2-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4’-Chloro-3’-nitro-2-hydroxyacetophenone is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro and hydroxy groups can engage in substitution and oxidation reactions, respectively. These chemical properties make it a versatile compound in synthetic chemistry and potential drug development.
類似化合物との比較
Similar Compounds
4’-Chloro-2-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3’-Nitro-2-hydroxyacetophenone:
4’-Chloro-3’-amino-2-hydroxyacetophenone: A reduced form of 4’-Chloro-3’-nitro-2-hydroxyacetophenone with different chemical properties.
Uniqueness
4’-Chloro-3’-nitro-2-hydroxyacetophenone is unique due to the presence of both chloro and nitro groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H6ClNO4 |
|---|---|
分子量 |
215.59 g/mol |
IUPAC名 |
1-(4-chloro-3-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6ClNO4/c9-6-2-1-5(8(12)4-11)3-7(6)10(13)14/h1-3,11H,4H2 |
InChIキー |
DYANBOLARCERAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CO)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)

![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)




![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)

